

Application of 2-Formyl-1-trityl-aziridine in Advanced Peptide Synthesis

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Compound of Interest

Compound Name: **2-Formyl-1-trityl-aziridine**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Formyl-1-trityl-aziridine, a bench-stable amphoteric aziridine aldehyde, has emerged as a versatile and powerful tool in modern peptide synthesis.^[1] Its unique chemical properties, stemming from the strained three-membered aziridine ring and the reactive aldehyde functionality, enable novel strategies for peptide modification, ligation, and the creation of complex peptide architectures such as macrocycles and peptidomimetics.^[1] The bulky trityl (triphenylmethyl) group on the aziridine nitrogen provides stability and prevents unwanted self-condensation, a common issue with unprotected amino aldehydes.^{[1][2]} This allows for its application in a variety of transformations under mild conditions, making it an invaluable reagent for drug discovery and development.

This document provides detailed application notes and experimental protocols for the use of **2-Formyl-1-trityl-aziridine** in peptide synthesis, focusing on its role in peptide macrocyclization and the synthesis of N-terminal aziridine-containing peptides for further functionalization.

Key Applications

- Peptide Macrocyclization: **2-Formyl-1-trityl-aziridine** is a key component in a multicomponent reaction (MCR) for the efficient synthesis of peptide macrocycles.^{[1][3][4]} This Ugi-type reaction, involving a linear peptide, an isocyanide, and the aziridine aldehyde, proceeds with high diastereoselectivity and yields, even for challenging medium-sized rings.

[4][5] The resulting macrocycle contains an aziridine moiety that can be further functionalized through ring-opening reactions.[1][3]

- Synthesis of Peptidomimetics and N-Terminal Modification: The aldehyde group of **2-Formyl-1-trityl-aziridine** can undergo reductive amination with the N-terminus of a peptide to introduce an N-terminal aziridine group.[1][6][7] This modification creates a peptidomimetic with a versatile aziridine-containing template. The electrophilic aziridine ring can then be regioselectively opened by various nucleophiles to introduce diverse functionalities.[1][8]

Data Presentation

Table 1: Representative Yields for Peptide Macrocyclization using Aziridine Aldehydes

Linear Peptide	Isocyanide	Aziridine Aldehyde	Product Ring Size	Yield (%)	Reference
H-Pro-Leu-OH	tert-Butyl isocyanide	(R)-2-formyl-1-trityl-aziridine	9	85	[3]
H-Gly-Phe-OH	Cyclohexyl isocyanide	(R)-2-formyl-1-trityl-aziridine	9	78	
H-Ala-Val-OH	Benzyl isocyanide	(S)-2-formyl-1-trityl-aziridine	9	82	
H-Phe-Gly-Pro-OH	tert-Butyl isocyanide	(R)-2-formyl-1-trityl-aziridine	12	75	[9]

Table 2: Reductive Amination and Subsequent Ring-Opening of Peptides

Peptide	Aziridine Aldehyde	Reductive Amination Yield (%)	Ring-Opening Nucleophile	Ring-Opening Yield (%)	Reference
H-Gly-Phe-OMe	(R)-2-formyl-1-trityl-aziridine	92	Thioacetic acid	88	[1]
H-Ala-Val-OtBu	(S)-2-formyl-1-trityl-aziridine	89	Sodium azide	95	[10]
H-Leu-Gly-NH2	(R)-2-formyl-1-trityl-aziridine	95	Thiophenol	91	[10]

Experimental Protocols

Protocol 1: Peptide Macrocyclization via Multicomponent Reaction

This protocol describes a general procedure for the synthesis of a nine-membered peptide macrocycle from a linear dipeptide precursor.[\[1\]](#)[\[3\]](#)

Materials:

- Linear peptide (e.g., H-Pro-Leu-OH) (1.0 equiv)
- **2-Formyl-1-trityl-aziridine** dimer (0.5 equiv, corresponding to 1.0 equiv of the monomer)
- Isocyanide (e.g., tert-butyl isocyanide) (1.2 equiv)
- 2,2,2-Trifluoroethanol (TFE)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate
- Brine

- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- To a solution of the linear peptide (1.0 equiv) in TFE (0.1 M), add the **2-Formyl-1-trityl-aziridine** dimer (0.5 equiv).
- Stir the mixture at room temperature for 10 minutes.
- Add the isocyanide (1.2 equiv) to the reaction mixture.
- Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
- Remove the TFE under reduced pressure.
- Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate and then brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain the desired peptide macrocycle.[\[11\]](#)

Protocol 2: N-Terminal Peptide Modification via Reductive Amination

This protocol details the reductive amination of a peptide with **2-Formyl-1-trityl-aziridine** to introduce an N-terminal aziridine moiety.[\[1\]](#)[\[7\]](#)

Materials:

- Peptide with a free N-terminus (1.0 equiv)
- **2-Formyl-1-trityl-aziridine** dimer (0.6 equiv, corresponding to 1.2 equiv of the monomer)

- Sodium cyanoborohydride (NaBH3CN) (2.0 equiv)
- Methanol (MeOH)
- Acetic acid
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- Dissolve the peptide (1.0 equiv) and **2-Formyl-1-trityl-aziridine** dimer (0.6 equiv) in methanol (0.1 M).
- Add a catalytic amount of acetic acid (e.g., 2-3 drops).
- Stir the mixture at room temperature for 30 minutes.
- Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (2.0 equiv) portion-wise.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Quench the reaction by adding water.
- Extract the product with DCM.
- Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by silica gel chromatography to yield the N-terminally modified peptide.

Protocol 3: Ring-Opening of Aziridine-Containing Peptides

This protocol outlines the nucleophilic ring-opening of an N-terminal aziridine-modified peptide with a thiol nucleophile.[\[1\]](#)[\[10\]](#)

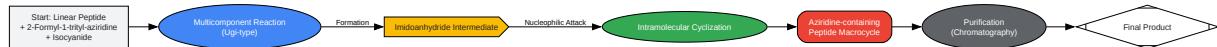
Materials:

- N-terminal aziridine-modified peptide (1.0 equiv)
- Thiol nucleophile (e.g., thioacetic acid) (1.5 equiv)
- Triethylamine (Et₃N) (2.0 equiv)
- Dichloromethane (DCM)
- Water
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

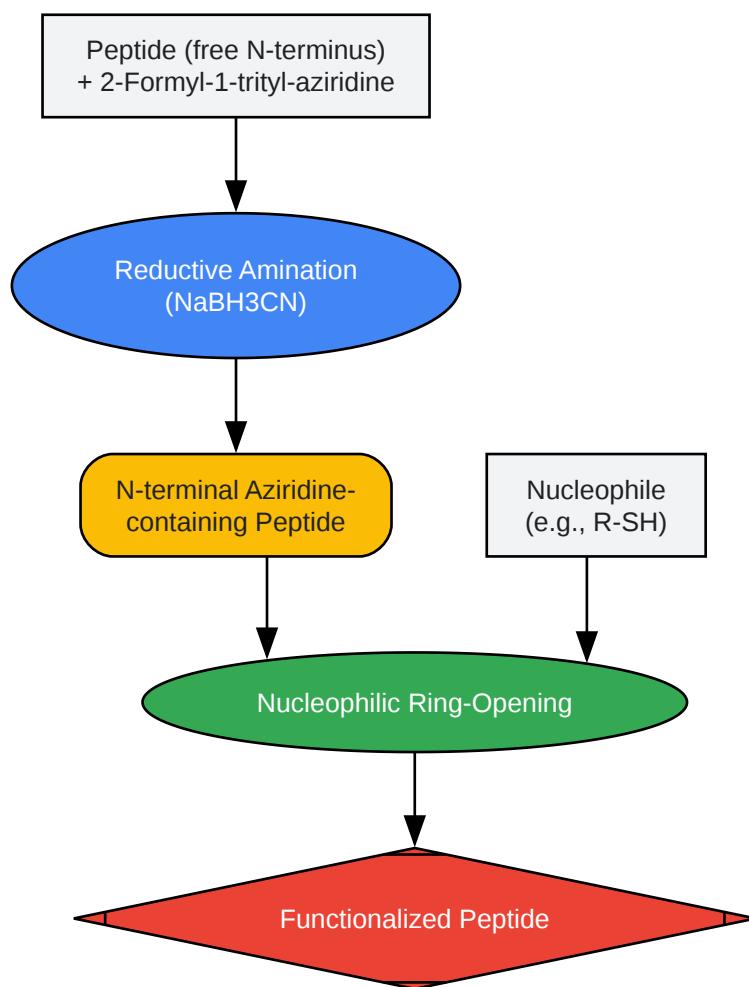
- Dissolve the N-terminal aziridine-modified peptide (1.0 equiv) in DCM (0.1 M).
- Add triethylamine (2.0 equiv) followed by the thiol nucleophile (1.5 equiv).
- Stir the reaction mixture at room temperature for 6-8 hours, monitoring by TLC or LC-MS.
- Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel chromatography to obtain the ring-opened product.

Visualizations



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Caption: Workflow for peptide macrocyclization.



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Caption: N-terminal peptide modification workflow.



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Caption: Ugi-type macrocyclization mechanism.

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